3-(Aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid
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Overview
Description
3-(Aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an aminomethyl group, a trifluoromethyl group, and a hydroxy group attached to a butanoic acid backbone. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with trifluoroacetic acid and formaldehyde under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the recovery and recycling of reagents and solvents are essential considerations in industrial settings to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Scientific Research Applications
3-(Aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Aminomethylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of a trifluoromethyl group.
Aminomethylbenzoic acid: Contains a benzoic acid backbone instead of a butanoic acid backbone.
Uniqueness
3-(Aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H8F3NO3 |
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Molecular Weight |
187.12 g/mol |
IUPAC Name |
3-(aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H8F3NO3/c6-5(7,8)4(12,2-9)1-3(10)11/h12H,1-2,9H2,(H,10,11) |
InChI Key |
XFKCTRPAIFFYRO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CN)(C(F)(F)F)O |
Origin of Product |
United States |
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